molecular formula C14H11NO4 B12072079 4'-Nitro-biphenyl-4-acetic acid

4'-Nitro-biphenyl-4-acetic acid

Cat. No.: B12072079
M. Wt: 257.24 g/mol
InChI Key: OKJNZPOMYKUYBJ-UHFFFAOYSA-N
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Description

4’-Nitro-biphenyl-4-acetic acid is an organic compound characterized by a biphenyl structure with a nitro group at the 4’ position and an acetic acid group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitro-biphenyl-4-acetic acid typically involves the nitration of biphenyl derivatives followed by acylation. One common method is the Friedel-Crafts acylation of biphenyl with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions .

Industrial Production Methods: Industrial production of 4’-Nitro-biphenyl-4-acetic acid may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 4’-Nitro-biphenyl-4-acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-Nitro-biphenyl-4-acetic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Nitro-biphenyl-4-acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl structure allows for interactions with hydrophobic regions of proteins and membranes, influencing their function and activity .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo multiple types of chemical reactions makes it a versatile compound for research and industrial purposes .

Properties

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

2-[4-(4-nitrophenyl)phenyl]acetic acid

InChI

InChI=1S/C14H11NO4/c16-14(17)9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)15(18)19/h1-8H,9H2,(H,16,17)

InChI Key

OKJNZPOMYKUYBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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